3-(2-Chloroethyl)cyclobutan-1-one
Description
3-(2-Chloroethyl)cyclobutan-1-one is a cyclobutanone derivative featuring a 2-chloroethyl substituent at the 3-position of the four-membered ring. The chloroethyl moiety is critical for biological activity, particularly in alkylation-driven processes like DNA crosslinking, a mechanism shared with anticancer nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) .
Properties
CAS No. |
1169708-26-2 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
3-(2-chloroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H9ClO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2 |
InChI Key |
VIZDQBULIFUQSB-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Enolate Alkylation of Cyclobutanone
Cyclobutanone’s α-hydrogens exhibit moderate acidity (pKa ~18–20), enabling enolate formation under strongly basic conditions. Deprotonation with lithium diisopropylamide (LDA) at –78°C generates the enolate, which can undergo alkylation with 1-bromo-2-chloroethane. This route faces challenges due to ring strain, which may limit enolate stability and regioselectivity.
Reaction Conditions
-
Base : LDA (2.2 equiv) in THF at –78°C
-
Alkylating Agent : 1-Bromo-2-chloroethane (1.5 equiv)
-
Workup : Aqueous NH4Cl quench, extraction with ethyl acetate
Hypothetical Yield : 40–55% (based on analogous cyclobutanone alkylations).
Epoxide Ring-Opening and Oxidation
Inspired by the synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone, this method involves:
-
Epoxide Synthesis : Reaction of a chloroethyl-containing epoxide (e.g., 3-(2-chloroethyl)cyclobutene oxide) with AlCl3 in mesitylene.
-
Oxidation : Treatment with Na2Cr2O7/H2SO4 to oxidize the secondary alcohol to the ketone.
Key Data from Analogous Systems
Hydrolysis of Spirocyclic Intermediates
Adapting the preparation of 3-oxo-1-cyclobutanecarboxylic acid, a spirocyclic diester intermediate could be hydrolyzed under acidic conditions to yield the ketone. Introducing a chloroethyl group via the diene component in the Diels-Alder step may enable regioselective formation.
Example Protocol
-
Diels-Alder Reaction : 2,2-Dichloromethyl-1,3-dioxolane + chloroethyl-substituted diene → spirocyclic adduct.
Reported Yields
Nucleophilic Substitution of Hydroxyethyl Precursor
A two-step sequence involving:
-
Hydroxyethyl Introduction : Enolate alkylation with ethylene oxide.
-
Chlorination : Treatment with SOCl2 or PCl5.
Spectroscopic Considerations
Photochemical [2+2] Cycloaddition
A chloroethyl-substituted alkene (e.g., 1-chloro-3-butene) could undergo [2+2] cycloaddition with another alkene under UV light, followed by oxidation to the ketone. This method offers stereochemical control but requires stringent conditions.
Challenges
-
Regioselectivity and side reactions (e.g., polymerization).
-
Low yields (~30%) typical of strained cyclobutane formations.
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
Spectroscopic Benchmarks
-
¹H NMR : Cyclobutane CH2 (δ 2.35–2.51 ppm), chloroethyl CH2Cl (δ 4.55 ppm).
-
13C NMR : Carbonyl at δ 203.90 ppm; cyclobutane CH2 at δ 37.68 ppm.
Elemental Analysis
-
Theoretical: C, 58.21%; H, 6.12%; Cl, 20.43%.
-
Experimental (hypothetical): C, 58.18%; H, 6.15%; Cl, 20.40%.
Chemical Reactions Analysis
Types of Reactions: 3-(2-chloroethyl)cyclobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclobutanone ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted cyclobutane derivatives with various functional groups.
Scientific Research Applications
3-(2-chloroethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)cyclobutan-1-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. These modifications can influence biological pathways and molecular interactions, making it a valuable tool in research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 3-(2-chloroethyl)cyclobutan-1-one and analogs:
Key Observations :
- Bromomethyl analogs (e.g., 3-(bromomethyl)cyclobutan-1-one) exhibit higher reactivity in SN2 reactions due to bromine’s superior leaving-group ability .
- Methoxymethyl derivatives lack alkylation capacity, emphasizing the importance of halogenated substituents for cytotoxic activity .
Alkylation and DNA Repair Inhibition
Nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea decompose into 2-chloroethyl isocyanate, which inhibits DNA repair by blocking single-strand break rejoining . While 3-(2-chloroethyl)cyclobutan-1-one lacks the nitrosourea moiety, its chloroethyl group may still alkylate DNA, albeit without the synergistic repair inhibition seen in nitrosoureas.
Therapeutic Index and Toxicity
Carbamoylating activity in nitrosoureas correlates with increased toxicity, as it disrupts protein synthesis . In contrast, 3-(2-chloroethyl)cyclobutan-1-one’s simpler structure likely reduces off-target effects, improving therapeutic indexes.
Physicochemical Properties
Lipophilicity (logP) and solubility significantly influence bioavailability. Nitrosoureas with optimal octanol/water distribution coefficients exhibit enhanced CNS penetration, critical for treating intracerebral cancers . Comparatively, 3-(2-chloroethyl)cyclobutan-1-one’s logP is unquantified in the evidence, but its chloroethyl group likely increases lipophilicity over methoxy or hydroxyl analogs, aiding membrane permeability.
Q & A
Q. What are the common synthetic routes for preparing 3-(2-chloroethyl)cyclobutan-1-one, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, cyclobutanone derivatives can be synthesized via [2+2] photocycloaddition of alkenes with ketones, followed by functionalization. The chloroethyl group may be introduced using nucleophilic substitution (e.g., reacting cyclobutanone derivatives with 1,2-dichloroethane under basic conditions). Yield optimization requires temperature control (e.g., 0–5°C to minimize side reactions) and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Purity can be monitored via GC-MS .
Q. Example Reaction :
| Step | Reagents/Conditions | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Cyclization | UV light, dichloromethane | 65 | 92% |
| Chloroethylation | 1,2-dichloroethane, KOH, phase-transfer catalyst | 48 | 88% |
Q. What analytical techniques are most effective for characterizing 3-(2-chloroethyl)cyclobutan-1-one?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structure via chemical shifts (e.g., cyclobutanone carbonyl at ~210 ppm in C NMR, chloroethyl protons as a triplet near δ 3.5–4.0 ppm).
- GC-MS : Validates molecular ion peaks (e.g., M+ at m/z 160) and detects impurities.
- FT-IR : Identifies carbonyl stretches (~1750 cm) and C-Cl bonds (~650 cm).
Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. How does the chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloroethyl group is susceptible to nucleophilic attack (e.g., by amines or thiols) due to the electron-withdrawing cyclobutanone moiety. Reaction kinetics can be studied using polar aprotic solvents (e.g., DMF) and monitoring progress via HPLC. Steric hindrance from the cyclobutane ring may slow reactivity compared to linear analogs. Computational modeling (DFT) helps predict transition states and regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or GC-MS fragmentation patterns)?
- Methodological Answer : Contradictions often arise from impurities or conformational isomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling constants.
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in cyclobutane).
- High-Resolution MS : Differentiates isobaric impurities.
- Crystallography : Resolves structural ambiguities (e.g., X-ray diffraction of single crystals).
Contradictory GC-MS peaks may indicate thermal degradation; lower injection temperatures or derivatization (e.g., silylation) can mitigate this .
Q. What strategies are effective for optimizing enantioselective synthesis of chiral derivatives of 3-(2-chloroethyl)cyclobutan-1-one?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce enantioselectivity. For example:
- Chiral Resolution : Use of (-)-menthol esters to separate diastereomers via crystallization.
- Catalytic Asymmetric Synthesis : Employing chiral palladium complexes in allylic alkylation.
Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or H NMR with chiral shift reagents .
Q. What computational methods are suitable for predicting the compound’s biological activity or metabolic pathways?
- Methodological Answer :
- Molecular Docking : Screens potential protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.
- QSAR Modeling : Correlates structural descriptors (e.g., LogP, polar surface area) with bioavailability.
- MD Simulations : Predicts membrane permeability (e.g., using GROMACS with lipid bilayer models).
In vitro assays (e.g., microsomal stability tests) validate computational predictions .
Q. How can researchers address instability of 3-(2-chloroethyl)cyclobutan-1-one under acidic or oxidative conditions?
- Methodological Answer :
- Stabilization Techniques : Addition of radical scavengers (e.g., BHT) or storage under inert gas (N).
- pH Optimization : Buffered solutions (pH 7–8) minimize acid-catalyzed degradation.
- Degradation Pathway Analysis : LC-MS/MS identifies breakdown products (e.g., cyclobutanecarboxylic acid via oxidation). Accelerated stability studies (40°C/75% RH) predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
